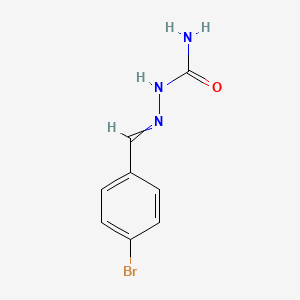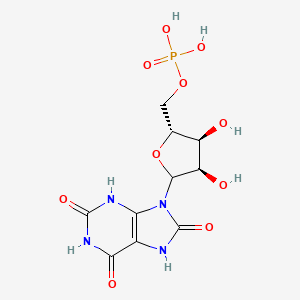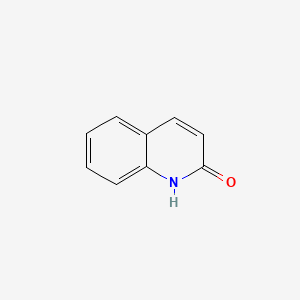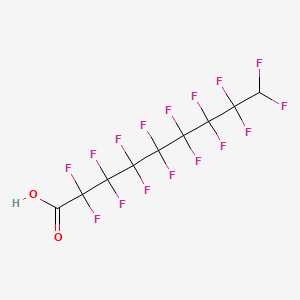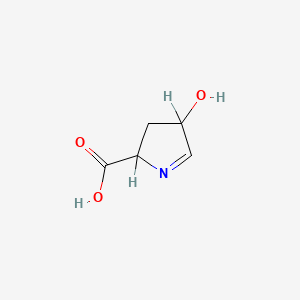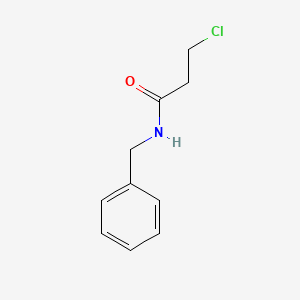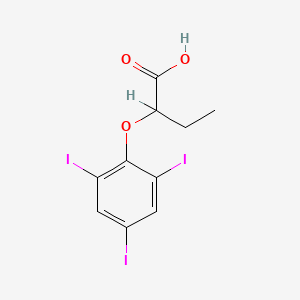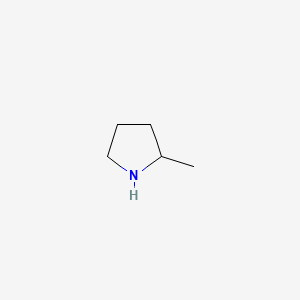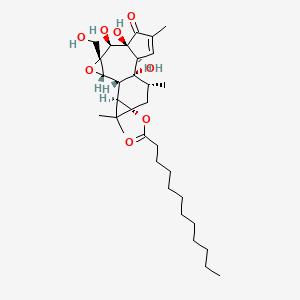
Baliospermin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Baliospermin can be extracted from the roots of Baliospermum montanum using various solvents such as petroleum ether and methanol . The extraction process involves drying and finely powdering the roots, followed by Soxhlet extraction with the chosen solvent . The extracts are then subjected to chromatographic techniques to isolate and purify this compound .
Industrial Production Methods
Currently, there are no large-scale industrial production methods specifically for this compound. The compound is primarily obtained through extraction from natural sources, which may limit its availability for extensive research and application .
Analyse Des Réactions Chimiques
Types of Reactions
Baliospermin undergoes various chemical reactions, including:
Substitution: Substitution reactions involving this compound can lead to the formation of new compounds with varied therapeutic effects.
Common Reagents and Conditions
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potential unique biological activities .
Applications De Recherche Scientifique
Baliospermin has been studied for its diverse pharmacological properties, including:
Anti-cancer: Exhibits cytotoxic activity against various cancer cell lines.
Anti-inflammatory: Reduces inflammation by inhibiting the production of pro-inflammatory mediators.
Anti-microbial: Shows activity against a range of bacterial and fungal pathogens.
Hepatoprotective: Protects liver cells from damage induced by toxins.
Antioxidant: Scavenges free radicals, reducing oxidative stress.
Mécanisme D'action
Baliospermin exerts its effects through various molecular targets and pathways:
Anti-cancer: Induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential.
Anti-inflammatory: Inhibits the nuclear factor kappa B (NF-κB) pathway, reducing the expression of pro-inflammatory cytokines.
Anti-microbial: Disrupts microbial cell membranes and inhibits essential enzymes.
Hepatoprotective: Enhances the activity of antioxidant enzymes and reduces lipid peroxidation.
Comparaison Avec Des Composés Similaires
Baliospermin is structurally and functionally similar to other diterpenoids such as:
Montanin: Another diterpenoid isolated from Baliospermum montanum with similar pharmacological properties.
Phorbol-12-deoxy-13-O-palmitate: Exhibits anti-cancer and anti-inflammatory activities.
12-deoxy-5β-hydrophorbol-13-myristate: Known for its anti-microbial and hepatoprotective effects.
This compound is unique due to its specific combination of pharmacological activities and its presence in Baliospermum montanum .
Propriétés
Numéro CAS |
66583-56-0 |
|---|---|
Formule moléculaire |
C32H50O8 |
Poids moléculaire |
562.7 g/mol |
Nom IUPAC |
[5,6,11-trihydroxy-4-(hydroxymethyl)-8,12,15,15-tetramethyl-7-oxo-3-oxapentacyclo[9.5.0.02,4.06,10.014,16]hexadec-8-en-14-yl] dodecanoate |
InChI |
InChI=1S/C32H50O8/c1-6-7-8-9-10-11-12-13-14-15-22(34)39-30-17-20(3)31(37)21-16-19(2)25(35)32(21,38)27(36)29(18-33)26(40-29)23(31)24(30)28(30,4)5/h16,20-21,23-24,26-27,33,36-38H,6-15,17-18H2,1-5H3 |
Clé InChI |
JGUYJMIAKPTIAH-UHFFFAOYSA-N |
SMILES isomérique |
CCCCCCCCCCCC(=O)O[C@@]12C[C@H]([C@@]3([C@@H]4C=C(C(=O)[C@]4([C@@H]([C@@]5([C@H]([C@H]3[C@@H]1C2(C)C)O5)CO)O)O)C)O)C |
SMILES |
CCCCCCCCCCCC(=O)OC12CC(C3(C4C=C(C(=O)C4(C(C5(C(C3C1C2(C)C)O5)CO)O)O)C)O)C |
SMILES canonique |
CCCCCCCCCCCC(=O)OC12CC(C3(C4C=C(C(=O)C4(C(C5(C(C3C1C2(C)C)O5)CO)O)O)C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[[4-(1-benzotriazolyl)-1-piperidinyl]sulfonyl]-N-cyclopentylbenzenesulfonamide](/img/structure/B1204809.png)
![4-methoxy-2-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]phenol](/img/structure/B1204811.png)
![3-(3,4-Dimethoxyphenyl)imidazo[1,5-a]pyridine](/img/structure/B1204812.png)
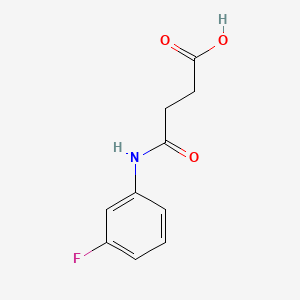
![[6-[[12-[3,4-Dihydroxy-6,6-dimethyl-5-(2-methylpropanoyloxy)oxan-2-yl]oxy-11-ethyl-8-hydroxy-18-(1-hydroxyethyl)-9,13,15-trimethyl-2-oxo-1-oxacyclooctadeca-3,5,9,13,15-pentaen-3-yl]methoxy]-4-hydroxy-5-methoxy-2-methyloxan-3-yl] 3,5-dichloro-2-ethyl-4,6-dihydroxybenzoate](/img/structure/B1204817.png)
